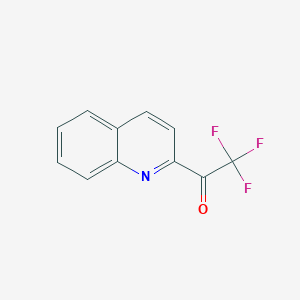
3-(Perfluorophenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Perfluorophenyl)azetidine is a four-membered nitrogen-containing heterocycle with a perfluorophenyl group attached to the azetidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Perfluorophenyl)azetidine can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, although it faces challenges due to the inherent difficulties of the reaction.
Another method involves the reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation, using alumina as a solid support . This one-pot reaction is simple, efficient, and general for synthesizing 1-arenesulfonylazetidines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods mentioned above. The use of microwave irradiation and solid supports can be adapted for larger-scale production, ensuring efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Perfluorophenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the azetidine ring into different functional groups.
Substitution: The perfluorophenyl group can undergo substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized azetidine derivatives, while substitution reactions can produce a wide range of functionalized azetidines.
Applications De Recherche Scientifique
3-(Perfluorophenyl)azetidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing polyamines through anionic and cationic ring-opening polymerization. These polymers have applications in antibacterial and antimicrobial coatings, CO2 adsorption, and non-viral gene transfection.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and developing new pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-(Perfluorophenyl)azetidine depends on its specific application. For example, as an inhibitor of Stat3, the compound binds irreversibly to the DNA-binding domain of Stat3, preventing its activation and subsequent signaling pathways . This inhibition can lead to reduced tumor growth in cancer models.
Comparaison Avec Des Composés Similaires
3-(Perfluorophenyl)azetidine can be compared with other azetidine-based compounds, such as:
2-CF3-azetidines: These compounds have a trifluoromethyl group instead of a perfluorophenyl group, which alters their biological and pharmacological properties.
Azetidine-based Stat3 inhibitors: Compounds like H172 and H182 are potent inhibitors of Stat3, similar to this compound.
The uniqueness of this compound lies in its perfluorophenyl group, which imparts distinct chemical properties and reactivity compared to other azetidine derivatives.
Propriétés
Formule moléculaire |
C9H6F5N |
|---|---|
Poids moléculaire |
223.14 g/mol |
Nom IUPAC |
3-(2,3,4,5,6-pentafluorophenyl)azetidine |
InChI |
InChI=1S/C9H6F5N/c10-5-4(3-1-15-2-3)6(11)8(13)9(14)7(5)12/h3,15H,1-2H2 |
Clé InChI |
CJWLVSOCFDSIJP-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


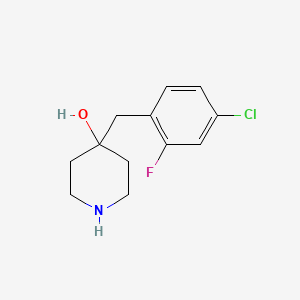

![4-bromo-N-[(1Z,3E)-3-[(4-bromophenyl)imino]-2-methanesulfonylprop-1-en-1-yl]aniline](/img/structure/B13598556.png)

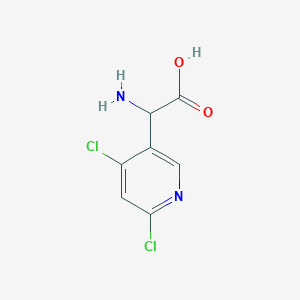
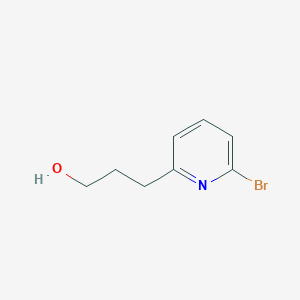

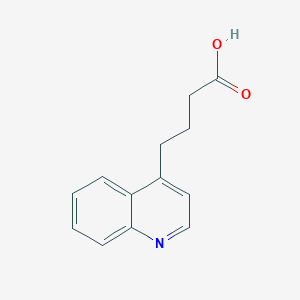
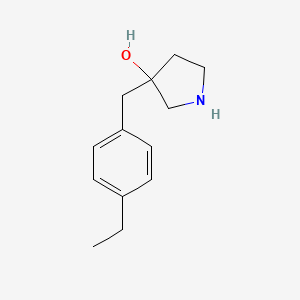
![Imino(methyl)[4-(trifluoromethyl)phenyl]-lambda6-sulfanone](/img/structure/B13598606.png)

![methyl4-oxo-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B13598635.png)

